N-[2-(3-carbamoylpyrazol-1-yl)phenyl]-1-(oxan-4-yl)pyrazole-3-carboxamide
Description
N-[2-(3-carbamoylpyrazol-1-yl)phenyl]-1-(oxan-4-yl)pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and an oxan-4-yl moiety
Properties
IUPAC Name |
N-[2-(3-carbamoylpyrazol-1-yl)phenyl]-1-(oxan-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c20-18(26)15-5-10-25(22-15)17-4-2-1-3-14(17)21-19(27)16-6-9-24(23-16)13-7-11-28-12-8-13/h1-6,9-10,13H,7-8,11-12H2,(H2,20,26)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXMCGKECFISMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC(=N2)C(=O)NC3=CC=CC=C3N4C=CC(=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-carbamoylpyrazol-1-yl)phenyl]-1-(oxan-4-yl)pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated pyrazole in the presence of a palladium catalyst.
Introduction of the oxan-4-yl moiety: This step involves the nucleophilic substitution reaction where an oxan-4-yl halide reacts with the pyrazole derivative.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an amine under dehydrating conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-carbamoylpyrazol-1-yl)phenyl]-1-(oxan-4-yl)pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrazole and phenyl derivatives.
Scientific Research Applications
N-[2-(3-carbamoylpyrazol-1-yl)phenyl]-1-(oxan-4-yl)pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(3-carbamoylpyrazol-1-yl)phenyl]-1-(oxan-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
N-[2-(3-carbamoylpyrazol-1-yl)phenyl]-1-(oxan-4-yl)pyrazole-3-carboxamide can be compared with similar compounds like:
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
